molecular formula C22H29N3O2S B11281981 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B11281981
M. Wt: 399.6 g/mol
InChI Key: NQCOVLINACFQHQ-UHFFFAOYSA-N
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Description

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring an indole core, a pyrrolidine ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Moiety: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole intermediate.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is typically introduced via reductive amination, where an aldehyde or ketone reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Assembly: The final step involves the coupling of the indole-azepane intermediate with the pyrrolidine derivative, often using a thiol-based linker under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The indole and pyrrolidine rings can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation often involves alkyl halides and a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated and Alkylated Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, while the azepane and pyrrolidine rings may enhance binding affinity and specificity. The sulfur atom can participate in redox reactions, potentially modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHAN-1-OL: A simpler compound with an azepane ring and an ethanol group.

    INDOLE-3-ACETIC ACID: A well-known indole derivative with biological activity.

    1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: A compound with a pyrrolidine ring and a ketone group.

Uniqueness

What sets 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE apart is its combination of structural features, which may confer unique chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with a wide range of biological targets.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylindol-1-yl]ethanone

InChI

InChI=1S/C22H29N3O2S/c26-21(23-11-5-1-2-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)28-17-22(27)24-13-7-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2

InChI Key

NQCOVLINACFQHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4

Origin of Product

United States

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